molecular formula C18H19ClN2O3 B267491 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

货号 B267491
分子量: 346.8 g/mol
InChI 键: YTYOUSJVUBBIPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction.

作用机制

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 works by selectively inhibiting sGC, which is responsible for the synthesis of cGMP in response to NO signaling. cGMP is a secondary messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. The inhibition of sGC by 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 leads to a reduction in cGMP levels, which results in the relaxation of smooth muscle cells and a reduction in vascular tone.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to have various biochemical and physiological effects. In preclinical studies, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to increase cGMP levels, reduce oxidative stress, and improve cardiac function in a rat model of heart failure. 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has also been shown to reduce pulmonary artery pressure in a rat model of pulmonary hypertension by inhibiting hypoxic vasoconstriction. In addition, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been shown to improve erectile function in a rat model by increasing penile blood flow.

实验室实验的优点和局限性

One of the advantages of using 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 in lab experiments is its selectivity for sGC. This allows for the specific inhibition of cGMP synthesis in response to NO signaling, which can help to elucidate the role of cGMP in various physiological processes. However, one limitation of using 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 is its potential off-target effects, which can lead to unintended consequences in lab experiments. In addition, the use of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 in lab experiments may not accurately reflect its potential therapeutic applications in humans, as preclinical studies may not always translate to clinical efficacy.

未来方向

There are several future directions for the study of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691. One potential direction is the development of more potent and selective sGC inhibitors for the treatment of various diseases. Another direction is the investigation of the potential synergistic effects of sGC inhibitors with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, which are commonly used for the treatment of erectile dysfunction. Additionally, further studies are needed to elucidate the potential off-target effects of sGC inhibitors and their potential impact on human health.

合成方法

The synthesis of 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 involves the reaction of 4-chlorophenol with propionyl chloride to form 4-chlorophenyl propionate. This intermediate is then reacted with 3-aminobenzoic acid to form the amide intermediate. The final product is obtained by reacting the amide intermediate with 2-bromo-1-(4-chlorophenoxy)propane in the presence of a palladium catalyst.

科学研究应用

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases. In a preclinical study, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 was shown to improve cardiac function in a rat model of heart failure by increasing cGMP levels and reducing oxidative stress. In another study, 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 was shown to reduce pulmonary artery pressure in a rat model of pulmonary hypertension by inhibiting hypoxic vasoconstriction. 2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide 73-6691 has also been studied for its potential use in the treatment of erectile dysfunction, where it was shown to improve erectile function in a rat model by increasing penile blood flow.

属性

产品名称

2-(4-chlorophenoxy)-N-[3-(propionylamino)phenyl]propanamide

分子式

C18H19ClN2O3

分子量

346.8 g/mol

IUPAC 名称

2-(4-chlorophenoxy)-N-[3-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C18H19ClN2O3/c1-3-17(22)20-14-5-4-6-15(11-14)21-18(23)12(2)24-16-9-7-13(19)8-10-16/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)

InChI 键

YTYOUSJVUBBIPN-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl

规范 SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)OC2=CC=C(C=C2)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。